molecular formula C16H13BrN2O4 B5113595 (E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B5113595
M. Wt: 377.19 g/mol
InChI Key: QYPKOGOVCQJEGT-VMPITWQZSA-N
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Description

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 3-nitroaniline.

    Formation of the Enamine: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the amine group of 3-nitroaniline under acidic conditions to form an imine intermediate.

    Reduction and Cyclization: The imine intermediate is then reduced and cyclized to form the enamide structure. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
  • (E)-3-(5-chloro-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
  • (E)-3-(5-bromo-2-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the bromo and nitro groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c1-23-15-7-6-12(17)9-11(15)5-8-16(20)18-13-3-2-4-14(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPKOGOVCQJEGT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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